![molecular formula C17H19NO B103111 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one CAS No. 16735-30-1](/img/structure/B103111.png)

2-[Benzyl(methyl)amino]-1-phenylpropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

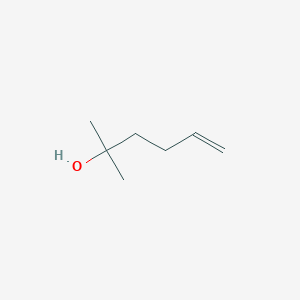

Molecular Structure Analysis

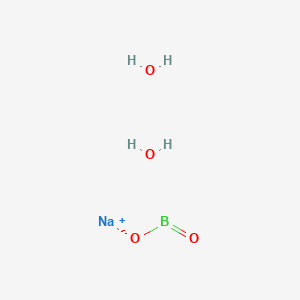

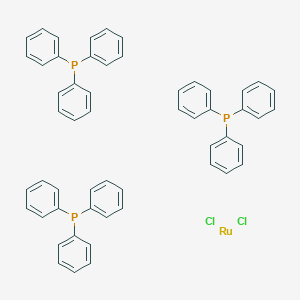

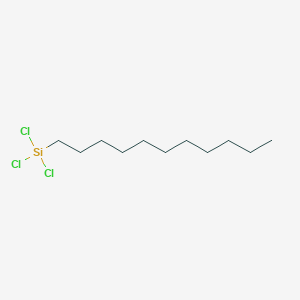

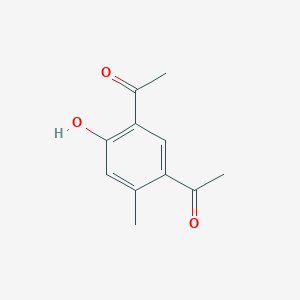

The molecular weight of “2-[Benzyl(methyl)amino]-1-phenylpropan-1-one” is 241.33 . The SMILES string representation is CN(CC(O)C1=CC=CC=C1)CC2=CC=CC=C2 . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis

“2-[Benzyl(methyl)amino]-1-phenylpropan-1-one” is a solid substance . Its empirical formula is C16H19NO, and it has a molecular weight of 241.33 .Applications De Recherche Scientifique

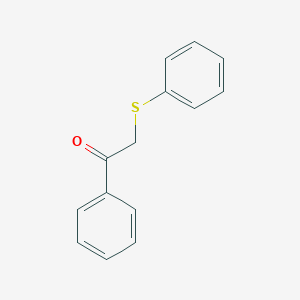

Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives

Specific Scientific Field

Electrochemistry

Application Summary

The electrochemical oxidation of amines is an essential alternative to conventional chemical transformation. It provides critical routes for synthesizing and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals .

Methods of Application

The oxidation mechanism of aliphatic amines, amides, aniline and aniline derivatives, carbamates, and lactams are either directly oxidized at different electrode surfaces or indirectly oxidized by a reversible redox molecule, in which the reactive form was generated in situ .

Results or Outcomes

The major electrolysis products were 2-(2-phenyloxazolidin-3-yl)ethan-1-ol and 3-benzyloxazolidine in a 25% and 45% yield, respectively .

Synthetic Strategies of Benzoxazoles

Specific Scientific Field

Organic Chemistry

Application Summary

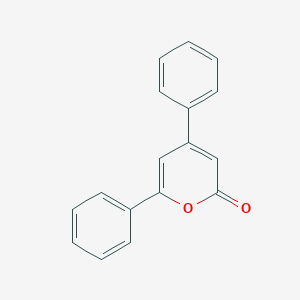

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Methods of Application

A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

Results or Outcomes

The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Manufacture of Methamphetamine

Specific Scientific Field

Pharmaceutical Chemistry

Application Summary

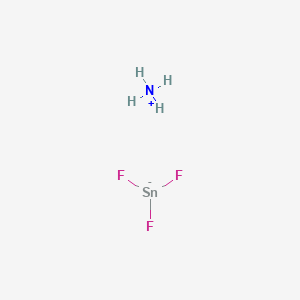

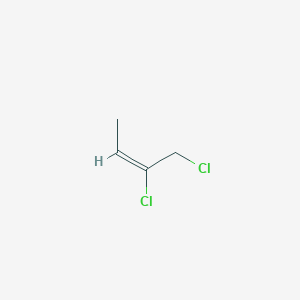

Phenylacetone, also known as phenyl-2-propanone, is an organic compound with the chemical formula C6H5CH2COCH3. It is used in the manufacture of methamphetamine .

Methods of Application

Phenylacetone is synthesized using several methods, including the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst .

Results or Outcomes

Phenylacetone is a key precursor in the synthesis of methamphetamine .

Synthesis of Heterocyclic Compounds

Application Summary

Indoles are versatile and common nitrogen-based heterocyclic scaffolds used in the synthesis of various organic compounds .

Methods of Application

A one-pot three-component reaction of indole-3-aldehyde derivatives, ethyl cyanoacetate, and guanidine hydrochloride under different conditions, including microwave irradiation, grindstone technology, and reflux, was developed .

Results or Outcomes

The products were 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines .

Polymerization of Ring-Strained Nitrogen Containing Monomers

Specific Scientific Field

Polymer Chemistry

Application Summary

Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen containing monomers, the resulting polymers have many important applications .

Methods of Application

The polymerization process involves the reaction of ring-strained nitrogen containing monomers .

Results or Outcomes

The resulting polymers are used in antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Nootropic Effects of PRL-8-53

Specific Scientific Field

Neuroscience

Application Summary

PRL-8-53 is a nootropic substituted phenethylamine that has been shown to act as a hypermnesic drug in humans .

Methods of Application

PRL-8-53 was first synthesized by medical chemistry professor Nikolaus Hansl at Creighton University in the 1970s as part of his work on amino ethyl meta benzoic acid esters . It is not a recognized treatment for any disease or disorder, although a nootropic effect has been claimed in healthy individuals .

Results or Outcomes

A single double-blind trial exploring the effects of PRL-8-53 in 47 healthy volunteers on various cognitive tasks remains the only human trial of PRL-8-53 to date . Overall improvements in recollection differed between subject groups when compared to their respective placebo scores .

Synthesis of Benzoxazoles

Application Summary

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

Results or Outcomes

Application of Indoles in Multicomponent Reactions

Application Summary

This review summarizes recent studies on the application of indoles in multicomponent reactions for the synthesis of a variety of heterocyclic compounds .

Methods of Application

Indole is a significant nitrogen-based heterocycle with particular importance in the synthesis of complex heterocyclic scaffolds .

Results or Outcomes

The application of indoles in multicomponent reactions has been used for the synthesis of a variety of heterocyclic compounds .

Safety And Hazards

Propriétés

IUPAC Name |

2-[benzyl(methyl)amino]-1-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-14(17(19)16-11-7-4-8-12-16)18(2)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQQYJQQRYVVAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)N(C)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Benzyl(methyl)amino]-1-phenylpropan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B103033.png)